molecular formula C21H23N3O3S B2800863 (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile CAS No. 885186-95-8

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B2800863
CAS No.: 885186-95-8
M. Wt: 397.49
InChI Key: LHDHDYOOBQGWKY-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine ring, which is known for its role in various pharmacological activities. The presence of the methoxyphenyl and sulfonyl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, indicating potential in treating infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The compound may interact with various receptors, such as serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways could contribute to its antitumor effects.
  • Cell Cycle Modulation : By affecting the cell cycle, the compound may induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulates serotonin and dopamine
AntitumorInhibits cancer cell proliferation
AntimicrobialExhibits antibacterial properties

Case Study 1: Antidepressant Activity

A study conducted on a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that this compound may exhibit similar effects.

Case Study 2: Antitumor Efficacy

In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.

Properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-19-7-9-20(10-8-19)28(25,26)21(15-22)17-24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,17H,11-14,16H2,1H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDHDYOOBQGWKY-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.